molecular formula C14H20N2O2 B5356662 1-(3-methoxybenzoyl)-4-methyl-1,4-diazepane

1-(3-methoxybenzoyl)-4-methyl-1,4-diazepane

Cat. No. B5356662
M. Wt: 248.32 g/mol
InChI Key: LLCWHPWNQXUJGL-UHFFFAOYSA-N
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Description

1-(3-methoxybenzoyl)-4-methyl-1,4-diazepane, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepines. Benzodiazepines are a group of psychoactive drugs that are commonly prescribed for the treatment of anxiety, insomnia, and seizures. Ro 15-4513 is a selective antagonist of the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the regulation of anxiety, sleep, and muscle relaxation.

Mechanism of Action

1-(3-methoxybenzoyl)-4-methyl-1,4-diazepane 15-4513 acts as a selective antagonist of the GABA-A receptor, which is a ligand-gated ion channel that is activated by the neurotransmitter GABA. The binding of GABA to the receptor results in the opening of the ion channel, which allows the influx of chloride ions into the neuron, leading to its hyperpolarization and inhibition of neurotransmitter release. This compound 15-4513 binds to a specific site on the GABA-A receptor that is distinct from the binding site of benzodiazepines, which results in the inhibition of the receptor's activity and the reversal of the effects of benzodiazepines.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. Studies have shown that this compound 15-4513 can increase the release of dopamine in the striatum, which suggests that it may have potential as a treatment for drug addiction. Additionally, this compound 15-4513 has been shown to reduce the severity of seizures in animal models, which suggests that it may have potential as an anticonvulsant.

Advantages and Limitations for Lab Experiments

1-(3-methoxybenzoyl)-4-methyl-1,4-diazepane 15-4513 has several advantages and limitations for use in laboratory experiments. One of the main advantages is its selectivity for the GABA-A receptor, which allows for the investigation of the specific role of this receptor in various physiological and pathological processes. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-(3-methoxybenzoyl)-4-methyl-1,4-diazepane 15-4513. One potential area of research is the development of new treatments for anxiety disorders that target the GABA-A receptor. Additionally, research could focus on the potential use of this compound 15-4513 as a tool to investigate the role of the GABA-A receptor in drug addiction and other neurological disorders. Finally, further studies could investigate the potential of this compound 15-4513 as an anticonvulsant and its potential use in the treatment of epilepsy.

Synthesis Methods

1-(3-methoxybenzoyl)-4-methyl-1,4-diazepane 15-4513 can be synthesized through a multistep process that involves the reaction of 3-methoxybenzoyl chloride with 4-methyl-1,4-diazepan-6-one in the presence of a base such as sodium hydride. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

1-(3-methoxybenzoyl)-4-methyl-1,4-diazepane 15-4513 has been extensively studied in scientific research for its pharmacological properties and potential therapeutic applications. One of the main areas of research has been its use as a tool to investigate the role of GABA-A receptors in the regulation of anxiety and stress-related behaviors. Studies have shown that this compound 15-4513 can block the anxiolytic effects of benzodiazepines, which suggests that it may be useful in the development of new treatments for anxiety disorders.

properties

IUPAC Name

(3-methoxyphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-7-4-8-16(10-9-15)14(17)12-5-3-6-13(11-12)18-2/h3,5-6,11H,4,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCWHPWNQXUJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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